Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a versatile organic compound with a unique structure that includes bromine, cyano, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The difluoromethyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile like azide would yield an azido derivative.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: Potential use in drug discovery and development due to its unique functional groups.
Industry: In the synthesis of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in various binding interactions, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate
- Ethyl 3-chloro-5-cyano-4-(difluoromethyl)benzoate
- Ethyl 3-bromo-5-cyano-4-(methyl)benzoate
Uniqueness
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is unique due to the presence of both cyano and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.
Biological Activity
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of several functional groups:
- Bromine (Br) : Contributes to electrophilic reactivity.
- Cyano (CN) : Enhances biological activity through potential interactions with enzymes and receptors.
- Difluoromethyl (CF2H) : Increases lipophilicity, aiding in membrane penetration and bioavailability.
The molecular formula is , with a molecular weight of approximately 304.09 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination : Introduction of the bromine atom to a suitable aromatic precursor.
- Nucleophilic Substitution : Incorporation of cyano and difluoromethyl groups.
- Esterification : Final step to form the ethyl ester.
These steps can be optimized for yield and purity using various catalysts and controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The bromine and cyano groups can participate in binding interactions that modulate enzyme activity.
- Receptor Interaction : The difluoromethyl group enhances stability and bioavailability, potentially leading to improved receptor binding .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in:
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Its structural components hint at potential anti-inflammatory activity, warranting further investigation in preclinical models .
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives containing the difluoromethyl group exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the difluoromethyl moiety plays a crucial role in increasing potency against tumor cells .
- Inflammatory Models :
Comparative Analysis
The biological activity of this compound can be compared with other benzoate derivatives to highlight its unique properties. The following table summarizes key characteristics:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Lipophilicity |
---|---|---|---|
This compound | High | Moderate | High |
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate | Moderate | Low | Moderate |
Ethyl 3,5-difluoro-4-cyanobenzoate | Low | High | Very High |
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-7(5-15)9(10(13)14)8(12)4-6/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPWEAISBPIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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